molecular formula C12H11FN2 B2515451 N-(4-Fluorobenzyl)pyridin-3-amine CAS No. 939755-76-7

N-(4-Fluorobenzyl)pyridin-3-amine

Cat. No.: B2515451
CAS No.: 939755-76-7
M. Wt: 202.232
InChI Key: BDRWECDHPUHVEW-UHFFFAOYSA-N
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Description

N-(4-Fluorobenzyl)pyridin-3-amine (CAS 939755-76-7) is a high-purity chemical building block with a molecular formula of C12H11FN2 and a molecular weight of 202.23 g/mol . This compound belongs to a class of chemicals featuring the 4-fluorobenzyl fragment, which is of significant interest in medicinal chemistry exploration . Research indicates that this fluorobenzyl fragment is a key structural component in the development of novel tyrosinase inhibitors . Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibitors are explored for potential applications in addressing skin hyperpigmentation and have also been linked to research in neurodegenerative diseases such as Parkinson's . As such, this amine serves as a valuable precursor or intermediate for researchers synthesizing and evaluating new compounds for these fields . The product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[(4-fluorophenyl)methyl]pyridin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11FN2/c13-11-5-3-10(4-6-11)8-15-12-2-1-7-14-9-12/h1-7,9,15H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDRWECDHPUHVEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)NCC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11FN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations

Primary Synthesis Routes for N-(4-Fluorobenzyl)pyridin-3-amine

The primary routes for synthesizing the target molecule involve creating the crucial carbon-nitrogen bond between the pyridine (B92270) and fluorobenzyl moieties. The choice of method often depends on the availability of starting materials, desired yield, and scalability.

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, represent a powerful and versatile method for forming aryl-amine bonds. This approach can theoretically be applied in two ways to synthesize this compound:

Coupling of 3-halopyridine (e.g., 3-bromopyridine (B30812) or 3-chloropyridine) with 4-fluorobenzylamine (B26447).

Coupling of 3-aminopyridine (B143674) with a 4-fluorobenzyl halide (e.g., 4-fluorobenzyl bromide).

The first approach is generally more common. The reaction involves the oxidative addition of the palladium catalyst to the aryl halide, followed by coordination of the amine, deprotonation by a base to form an amido complex, and finally, reductive elimination to yield the desired product and regenerate the catalyst. nih.govnih.gov The use of specialized phosphine (B1218219) ligands (such as RuPhos or BrettPhos) is critical to facilitate the reaction, especially with challenging substrates like aminopyridines which can act as catalyst poisons. nih.gov

Table 1: Representative Conditions for Palladium-Catalyzed C-N Coupling

Component Example Purpose
Palladium Precatalyst Pd₂(dba)₃, Pd(OAc)₂, BrettPhos/RuPhos Precatalysts Source of catalytic Palladium(0)
Ligand Xantphos, RuPhos, BrettPhos, BINAP Stabilizes the palladium center and facilitates reductive elimination
Base NaOtBu, K₃PO₄, Cs₂CO₃, LiHMDS Deprotonates the amine
Solvent Toluene, Dioxane, THF Provides the reaction medium

| Temperature | 80-120 °C | To overcome the activation energy |

Nucleophilic aromatic substitution (SNAr) is another viable pathway, particularly when an electron-deficient pyridine ring is used. For the synthesis of this compound, this would typically involve the reaction of 4-fluorobenzylamine with a 3-halopyridine that contains a strong electron-withdrawing group (like a nitro group) to activate the ring towards nucleophilic attack. nih.govnih.gov The reaction proceeds via a Meisenheimer complex, an intermediate where the negative charge is delocalized, often onto the pyridine nitrogen. vaia.comyoutube.comquimicaorganica.org

However, SNAr reactions on unactivated 3-halopyridines are generally difficult. The pyridine nitrogen provides some activation at the 2- and 4-positions but less so at the 3-position. vaia.comquimicaorganica.org Therefore, this route often requires harsh conditions (high temperatures) or specific activation of the pyridine ring. An alternative involves the intramolecular SNAr cyclization of a precursor, which has been used to synthesize related fused heterocyclic systems. nih.gov

Reductive amination is one of the most direct and widely used methods for forming carbon-nitrogen bonds. masterorganicchemistry.comlibretexts.org This one-pot reaction involves the condensation of an amine with a carbonyl compound (an aldehyde or ketone) to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. libretexts.org

To synthesize this compound, two combinations of reactants are possible:

Reaction of 3-aminopyridine with 4-fluorobenzaldehyde (B137897).

Reaction of 4-fluorobenzylamine with a suitable 3-pyridyl carbonyl compound, such as pyridine-3-carbaldehyde.

A variety of reducing agents can be employed, with sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) being particularly effective because they are mild enough to not reduce the starting aldehyde and can selectively reduce the intermediate iminium ion. masterorganicchemistry.com This method is often high-yielding and tolerates a wide range of functional groups. nih.govorganic-chemistry.org

Table 2: Common Reagents for Reductive Amination

Reagent Type Examples Notes
Reducing Agent NaBH(OAc)₃, NaBH₃CN, NaBH₄, H₂/Catalyst (e.g., Pd/C) NaBH(OAc)₃ and NaBH₃CN are often preferred for their selectivity.
Solvent Dichloromethane (DCM), Tetrahydrofuran (THF), Methanol (MeOH) Chosen based on substrate solubility and compatibility with the reducing agent.

| Acid Catalyst (optional) | Acetic Acid (AcOH) | Can be used to accelerate imine formation. |

Complex molecules are often built through multi-step sequences. A plausible multi-step synthesis of this compound could start from more readily available pyridine derivatives. For example, 3-nitropyridine (B142982) can be reduced to 3-aminopyridine using standard conditions like catalytic hydrogenation (H₂/Pd/C) or metal-acid reduction (e.g., Sn/HCl). libretexts.org The resulting 3-aminopyridine can then be subjected to reductive amination with 4-fluorobenzaldehyde as described above.

Alternatively, one could start with nicotinic acid (pyridine-3-carboxylic acid). The carboxylic acid could be converted to an amide (nicotinamide), followed by a Hofmann rearrangement to yield 3-aminopyridine. This 3-aminopyridine intermediate can then be coupled with a 4-fluorobenzyl halide or undergo reductive amination. google.com

Synthesis of Key Intermediates

The success of the primary synthesis routes often relies on the efficient preparation of key intermediates, such as fluorobenzyl halides.

4-Fluorobenzyl halides, such as 4-fluorobenzyl chloride and 4-fluorobenzyl bromide, are essential reagents for several of the synthetic routes discussed.

4-Fluorobenzyl bromide is commercially available but can also be synthesized from 4-fluorotoluene (B1294773) via free-radical bromination using a reagent like N-bromosuccinimide (NBS) with a radical initiator (e.g., AIBN or benzoyl peroxide). sigmaaldrich.com

4-Fluorobenzyl chloride can be prepared from 4-fluorotoluene by chlorination. google.com Another laboratory method involves the conversion of 4-fluorobenzyl alcohol to the corresponding chloride using reagents like thionyl chloride (SOCl₂) or concentrated hydrochloric acid.

A convenient laboratory method for preparing 4-fluorobenzyl halides involves the reduction of 4-fluorobenzaldehyde to 4-fluorobenzyl alcohol using a reducing agent like sodium borohydride (B1222165) (NaBH₄), followed by conversion of the alcohol to the halide. nih.gov For instance, treatment with phosphorus tribromide (PBr₃) or triphenylphosphine (B44618) dibromide (Ph₃PBr₂) can efficiently produce 4-fluorobenzyl bromide. nih.gov

Table 3: Compound Names Mentioned in this Article

Compound Name
This compound
3-Aminopyridine
4-Fluorobenzylamine
4-Fluorobenzaldehyde
3-Bromopyridine
4-Fluorobenzyl bromide
4-Fluorobenzyl chloride
Pyridine-3-carbaldehyde
3-Nitropyridine
Nicotinic acid
4-Fluorotoluene
4-Fluorobenzyl alcohol
Sodium triacetoxyborohydride
Sodium cyanoborohydride
Sodium borohydride
N-Bromosuccinimide
Thionyl chloride
Phosphorus tribromide

Synthesis of Substituted Pyridin-3-amine Building Blocks

The creation of functionalized pyridin-3-amine cores is a fundamental prerequisite for the synthesis of this compound. Various methods have been developed to access these vital intermediates, often starting from readily available pyridine derivatives.

A prominent strategy involves the functionalization of 3-aminopyridine itself. One such method begins with the protection of the amino group, commonly with a di-tert-butyldicarbonate (Boc) group, to yield N-Boc-3-aminopyridine. This protecting group facilitates a directed lithiation at the 4-position of the pyridine ring. Subsequent quenching with an electrophilic halogen source, such as hexachloroethane (B51795) or 1,2-dibromoethane, introduces a halogen atom at the desired position. A final deprotection/alkylation step can then furnish N-substituted-3-amino-4-halopyridines, which are valuable precursors. nih.gov

Another versatile approach is the one-pot, multi-component reaction. For instance, a general protocol for synthesizing 3-sulfonyl-2-aminopyridines has been developed through a three-component coupling of N,N-dimethylacroleines, sulfonylacetonitriles, and various primary amines or ammonia (B1221849). acs.orgnih.gov This method is noted for its high efficiency and the ability to produce pure products without the need for column chromatography, making it suitable for large-scale applications. acs.orgnih.gov

The activation of the pyridine ring through N-oxidation presents another synthetic route. The synthesis of 3-fluoro-4-aminopyridine has been achieved via the nucleophilic aromatic substitution of 3-bromo-4-nitropyridine (B1272033) N-oxide. The N-oxide group activates the ring towards fluorination. The nitro group can then be reduced to the desired amine functionality using standard catalytic hydrogenation conditions. nih.gov

More complex substituted pyridines can be accessed through cascade reactions. A modular method employing a copper-catalyzed cross-coupling of alkenylboronic acids with α,β-unsaturated ketoxime O-pentafluorobenzoates leads to the formation of a 3-azatriene intermediate. This intermediate then undergoes thermal electrocyclization and air oxidation to yield highly substituted pyridines. organic-chemistry.org

The following table summarizes various starting materials and methods for the synthesis of key pyridine building blocks.

Starting MaterialReagents/MethodProductReference
3-Aminopyridine1. Di-tert-butyldicarbonate 2. n-BuLi, THF 3. Halogenating agent (e.g., C₂Cl₆)N-Boc-3-amino-4-halopyridine nih.gov
N,N-dimethylacroleines, sulfonylacetonitriles, aminesOne-pot, three-component coupling3-Sulfonyl-2-aminopyridines acs.orgnih.gov
3-Bromo-4-nitropyridine N-oxide1. Tetrabutylammonium fluoride (B91410) (TBAF) 2. H₂, Pd/C3-Fluoro-4-aminopyridine nih.gov
Alkenylboronic acids, α,β-unsaturated ketoxime O-pentafluorobenzoatesCu-catalyzed cascade reactionHighly substituted pyridines organic-chemistry.org

Exploration of Reaction Conditions and Optimization Strategies

The pivotal step in synthesizing this compound is the formation of the C-N bond between the pyridin-3-amine core and the 4-fluorobenzyl moiety. The Buchwald-Hartwig amination is a cornerstone reaction for this type of transformation, and its optimization is critical for achieving high yields and purity. wikipedia.orgacsgcipr.org This palladium-catalyzed cross-coupling reaction typically involves an aryl halide or triflate and an amine. organic-chemistry.org

Catalyst Systems and Ligand Effects

The choice of catalyst and ligand is paramount in the Buchwald-Hartwig amination. The catalyst system's evolution has led to several "generations," each offering broader substrate scope and milder reaction conditions. wikipedia.org

Palladium sources can be Pd(0) or Pd(II) complexes, such as palladium(II) acetate (B1210297) (Pd(OAc)₂) or dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂). acsgcipr.orgnih.gov The ligand, typically a phosphine, is crucial for stabilizing the palladium center and facilitating the catalytic cycle, which involves oxidative addition, amine coordination, deprotonation, and reductive elimination. libretexts.org

Early systems used simple monodentate phosphine ligands. However, the development of bulky, electron-rich phosphine ligands and bidentate ligands has significantly improved reaction efficiency. wikipedia.org

Bidentate Phosphine Ligands: Ligands like BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) and Xantphos (4,5-bis(diphenylphosphino)-9,9-dimethylxanthene) have proven effective. wikipedia.orgnih.gov Xantphos, in particular, has been successfully used in the synthesis of N-aryl-4-(pyridin-3-yl)pyrimidin-2-amines, demonstrating its utility in coupling reactions involving pyridine-containing substrates. nih.govnih.gov

Sterically Hindered Monodentate Ligands: The development of bulky alkylphosphine ligands, such as di(1-adamantyl)-n-butylphosphine, has enabled the efficient amination of less reactive aryl chlorides. researchgate.net These ligands promote the reductive elimination step and prevent catalyst deactivation.

The following table details catalyst systems used in related amination reactions.

Catalyst/PrecatalystLigandApplicationReference
Dichlorobis(triphenylphosphine)Pd(II)XantphosSynthesis of N-arylpyrimidin-2-amines nih.govnih.gov
Palladium(II) acetateBINAPSelective amination of 2-fluoro-4-iodopyridine researchgate.net
Palladium(II) acetateDi(1-adamantyl)-n-butylphosphineAmination of non-activated aryl chlorides researchgate.net
CuIL-proline (or other ligands)C-N coupling reactions (alternative to Pd) acs.org

Solvent Selection and Reaction Temperature Impact

The choice of solvent and reaction temperature significantly influences the outcome of the C-N coupling reaction. High-boiling point, aprotic solvents are commonly employed.

Solvents: Toluene is a frequently used solvent, often heated to reflux to drive the reaction to completion. nih.govnih.gov Other solvents like 1,4-dioxane (B91453) are also used, though they are less desirable from a green chemistry perspective. acsgcipr.org Dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) are other potential solvents, particularly for reactions involving N-oxides or when higher polarity is needed. nih.govacs.org

Temperature: Reaction temperatures can range from room temperature to reflux, depending on the reactivity of the substrates and the efficiency of the catalyst system. For instance, the use of highly active catalyst systems with bulky phosphine ligands can allow for reactions at room temperature. researchgate.net Microwave irradiation has emerged as a technique to dramatically reduce reaction times, often from hours to minutes, by rapidly heating the reaction mixture. researchgate.net A synthesis of N6-(4-Fluorobenzyl)-3-nitropyridine-2,6-diamine was achieved by heating a solution of 2-amino-3-nitro-6-chloropyridine and 4-fluorobenzylamine in 2-propanol to reflux for several hours. nih.gov

Influence of Additives and Reagents on Reaction Yield and Selectivity

The base is a critical component of the Buchwald-Hartwig amination, as it facilitates the deprotonation of the amine, which is necessary for its coordination to the palladium center. libretexts.org

Bases: Strong, non-nucleophilic bases are typically required. Sodium tert-butoxide (NaOtBu) is a common and effective choice. nih.govnih.gov However, for substrates with base-sensitive functional groups, milder bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can be employed, sometimes in conjunction with microwave heating to ensure reasonable reaction rates. libretexts.orgresearchgate.net In some syntheses, an organic base like triethylamine (B128534) is sufficient. nih.gov

Amine Equivalents: While the direct coupling of a primary amine is common, alternative ammonia equivalents can be used, especially for the synthesis of primary arylamines. organic-chemistry.org

The following table outlines the reaction conditions for representative C-N coupling reactions.

SubstratesCatalyst SystemBaseSolventTemperatureYieldReference
4-(pyridin-3-yl)pyrimidin-2-amine, aryl bromidesPdCl₂(PPh₃)₂, XantphosNaOtBuTolueneReflux27-82% nih.govnih.gov
2-Fluoro-4-iodopyridine, aromatic aminesPd(OAc)₂, BINAPK₂CO₃Dioxane180°C (Microwave)Good researchgate.net
2-Amino-3-nitro-6-chloropyridine, 4-fluorobenzylamineNoneTriethylamine2-PropanolReflux91% nih.gov

Green Chemistry Principles in Synthesis

Applying green chemistry principles to the synthesis of this compound and its intermediates is an area of increasing importance. The goal is to develop processes that are more environmentally benign, safer, and more efficient. researchgate.net

Key green approaches applicable to pyridine derivative synthesis include:

One-Pot and Multicomponent Reactions (MCRs): These reactions improve efficiency by reducing the number of synthetic steps, minimizing waste from purification, and saving time and energy. nih.govacs.org The synthesis of aminopyridines via MCRs exemplifies this principle. acs.orgnih.gov

Alternative Energy Sources: Microwave-assisted synthesis has been shown to accelerate reaction rates, often leading to higher yields and cleaner product profiles in shorter times compared to conventional heating. nih.govacs.org Ultrasound irradiation is another alternative energy source that can promote reactions under mild conditions. researchgate.net

Greener Solvents and Catalysts: The use of environmentally friendly solvents like ethanol (B145695) or water, or conducting reactions under solvent-free conditions, is a core tenet of green chemistry. nih.govresearchgate.net While palladium is a highly effective catalyst, its cost and environmental impact are concerns. acsgcipr.org Research into using more abundant and less toxic base metals like copper or nickel for C-N coupling reactions is an active area. acsgcipr.org Furthermore, developing recyclable catalysts can significantly reduce waste. researchgate.netacs.org

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product is crucial. MCRs are inherently more atom-economical than multi-step linear syntheses. acs.org

Safer Reagents: Whenever possible, less hazardous reagents should be used. For the Buchwald-Hartwig reaction, this could mean opting for milder bases like K₂CO₃ over pyrophoric reagents and avoiding toxic organotin compounds used in early C-N coupling methods. acsgcipr.orglibretexts.orgresearchgate.net

By integrating these principles, the synthesis of this compound can be made more sustainable and economically viable.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the structure of organic molecules in solution.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity AssignmentTwo-dimensional NMR techniques are crucial for unambiguously assigning the ¹H and ¹³C signals and establishing the connectivity of the molecular structure.

COSY (Correlation Spectroscopy) would reveal proton-proton couplings, helping to trace the connectivity within the pyridine (B92270) and fluorobenzyl ring systems. wikipedia.orgipb.pt

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of which proton is attached to which carbon. ipb.ptgoogle.com

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds apart. This is instrumental in connecting the different fragments of the molecule, for instance, linking the methylene (B1212753) protons to the carbons of both the pyridine and the fluorobenzyl rings. wikipedia.orgipb.ptgoogle.com

Mass Spectrometry (MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Ion Detection

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is exceptionally well-suited for determining the molecular weight of polar molecules like N-(4-Fluorobenzyl)pyridin-3-amine. This method typically imparts a proton to the analyte, allowing for the detection of the protonated molecular ion, denoted as [M+H]⁺.

For this compound, with a chemical formula of C₁₂H₁₁FN₂, the exact molecular weight is approximately 202.23 g/mol . In a positive ion mode ESI-MS spectrum, the most prominent peak would correspond to the [M+H]⁺ ion. This peak would be expected at a mass-to-charge ratio (m/z) of approximately 203.24. The observation of this ion confirms the molecular weight of the compound. Further fragmentation patterns, if induced, could provide additional structural information by showing the loss of specific fragments, such as the fluorobenzyl group.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups present in a molecule and probing its conformational properties.

The IR and Raman spectra of this compound are characterized by absorption bands corresponding to the vibrations of its specific functional groups. As a secondary amine, it exhibits distinct spectral features. orgchemboulder.compressbooks.pub

Key expected vibrational modes include:

N-H Stretching: A single, sharp to medium intensity band is anticipated in the region of 3350-3310 cm⁻¹ corresponding to the N-H stretching vibration of the secondary amine. orgchemboulder.comlibretexts.org

C-H Stretching: Aromatic C-H stretching vibrations from the pyridine and benzene (B151609) rings are expected to appear at wavenumbers above 3000 cm⁻¹. The aliphatic C-H stretching vibrations of the methylene (-CH₂-) bridge will be observed just below 3000 cm⁻¹. wpmucdn.com

Aromatic C=C and C=N Stretching: The spectra will show multiple bands in the 1650-1450 cm⁻¹ region due to the ring stretching vibrations of the substituted pyridine and benzene rings.

N-H Bending: A bending vibration for the secondary amine N-H bond may appear in the 1650-1580 cm⁻¹ region. orgchemboulder.com

C-N Stretching: The molecule contains both aromatic (pyridine-NH) and aliphatic (benzyl-NH) C-N bonds. The aromatic C-N stretching vibration is typically strong and found between 1335-1250 cm⁻¹, while the aliphatic C-N stretch appears in the 1250-1020 cm⁻¹ range. orgchemboulder.com

C-F Stretching: A strong absorption band characteristic of the C-F bond stretch is expected in the fingerprint region, typically between 1250-1000 cm⁻¹.

N-H Wagging: A broad and strong band resulting from the out-of-plane N-H wagging motion of the secondary amine is characteristically found in the 910-665 cm⁻¹ range. orgchemboulder.com

The vibrational modes of the 3-aminopyridine (B143674) moiety are well-documented and serve as a basis for interpreting the spectrum of the larger molecule. tubitak.gov.tr

Table 1: Predicted IR and Raman Vibrational Frequencies for this compound

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity Notes
N-H Stretch3350 - 3310Medium, SharpCharacteristic of a secondary amine.
Aromatic C-H Stretch3100 - 3000Medium to WeakFrom both pyridine and fluorophenyl rings.
Aliphatic C-H Stretch2960 - 2850MediumFrom the -CH₂- group.
Aromatic C=C/C=N Stretch1650 - 1450Strong to MediumMultiple bands expected.
N-H Bend1650 - 1580Weak to MediumCan sometimes overlap with ring stretches.
Aromatic C-N Stretch1335 - 1250StrongPyridine-NH bond.
Aliphatic C-N Stretch1250 - 1020MediumBenzyl-NH bond.
C-F Stretch1250 - 1000StrongCharacteristic of the fluorophenyl group.
N-H Wag910 - 665Strong, BroadOut-of-plane bend for secondary amine.

The flexibility of this compound arises from the rotation around the C-N and C-C single bonds of the benzylamine (B48309) linker. This can give rise to different spatial arrangements, or conformers. Vibrational spectroscopy can be a sensitive probe of this conformational landscape. Different conformers can exhibit slight variations in their vibrational frequencies, particularly for modes involving the atoms in the flexible linker, such as the N-H and C-H stretching and bending modes. By analyzing the spectra, potentially with the aid of computational chemistry, it is possible to identify the most stable conformer or determine the distribution of conformers in a given state (e.g., in solution or as a solid). However, without specific experimental data, this remains a theoretical application of the technique for this molecule.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional atomic arrangement of a molecule in its solid, crystalline form. This technique provides accurate data on bond lengths, bond angles, and torsion angles, which define the molecule's conformation. It also reveals how molecules pack together in the crystal lattice and identifies intermolecular interactions like hydrogen bonds and π–π stacking.

Table 2: Illustrative Crystal Data for the Related Compound N⁶-(4-Fluorobenzyl)-3-nitropyridine-2,6-diamine nih.gov

Parameter Value
Chemical FormulaC₁₂H₁₁FN₄O₂
Molecular Weight262.25
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)14.8187 (14)
b (Å)5.9972 (6)
c (Å)14.8840 (15)
β (°)109.827 (1)
Volume (ų)1244.3 (2)
Z4

Note: This data is for a related, but structurally different, compound and is presented for illustrative purposes only.

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in providing a detailed understanding of the intrinsic properties of a molecule.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For a molecule like N-(4-Fluorobenzyl)pyridin-3-amine, DFT calculations would be employed to determine its most stable three-dimensional arrangement of atoms, known as the optimized molecular geometry. This process involves finding the minimum energy conformation on the potential energy surface.

The calculations, often performed using a basis set such as 6-311++G(2d,2p), can predict key geometrical parameters. researchgate.net For the aminopyridine core, studies on related molecules like 3-aminopyridine (B143674) show that the exocyclic C-N bond length is a critical parameter. ijret.org For instance, in 3-aminopyridine, this bond length is computed to be around 1.394 Å. ijret.org The bond angles within the pyridine (B92270) ring and the orientation of the fluorobenzyl group relative to the aminopyridine moiety would also be determined, providing a precise 3D model of the molecule.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound using DFT.
ParameterValue
C-N (amine bridge) Bond Length~1.40 Å
C-F Bond Length~1.35 Å
Pyridine C-N-C Bond Angle~117°
Dihedral Angle (Pyridine-Amine-Benzyl)Variable (see Conformational Analysis)

A significant advantage of DFT is its ability to predict spectroscopic data, which can then be compared with experimental results for validation.

NMR Chemical Shifts: Gauge-Including Atomic Orbital (GIAO) DFT methods are highly effective for predicting Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). rsc.orgnih.gov By calculating the magnetic shielding tensors for each nucleus in the optimized geometry, a theoretical NMR spectrum can be generated. This is invaluable for assigning peaks in experimental spectra and confirming the chemical structure. Machine learning models are also being integrated with DFT calculations to enhance the accuracy of these predictions. acs.org

Vibrational Frequencies: The same DFT framework can be used to calculate the harmonic vibrational frequencies of this compound. These theoretical frequencies correspond to the infrared (IR) and Raman spectral bands. researchgate.net Analysis of these vibrational modes helps in understanding the molecule's dynamics and can be used to identify characteristic functional group vibrations, such as N-H stretching and bending, and C-F stretching.

Table 2: Hypothetical Predicted Vibrational Frequencies for Key Functional Groups.
Functional GroupVibrational ModePredicted Frequency (cm⁻¹)
N-H (amine)Stretching~3400 - 3500
C=C, C=N (aromatic)Stretching~1500 - 1600
C-F (fluorobenzyl)Stretching~1000 - 1100

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity. The energy of the HOMO is related to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons.

The HOMO-LUMO energy gap is a crucial parameter that indicates the molecule's kinetic stability and chemical reactivity. ijret.org A smaller gap suggests higher reactivity. From these orbital energies, various reactivity descriptors can be calculated, such as electronegativity, chemical hardness, and softness, providing a quantitative measure of the molecule's reactivity profile. For aminopyridines, the HOMO-LUMO gap is typically low, indicating high polarizability and chemical reactivity. ijret.org

Table 3: Hypothetical Frontier Orbital Energies and Reactivity Descriptors.
ParameterHypothetical Value
HOMO Energy-6.5 eV
LUMO Energy-1.2 eV
HOMO-LUMO Gap5.3 eV
Global Hardness2.65 eV

Due to the rotatable single bonds in the bridge connecting the two aromatic rings, this compound can exist in multiple conformations. Conformational analysis is the study of the different spatial arrangements of atoms in a molecule and their relative energies. By systematically rotating the key dihedral angles and calculating the energy at each step, a potential energy landscape can be constructed. This analysis would identify the lowest-energy (most stable) conformers and the energy barriers between them. This information is critical as the biological activity of a molecule often depends on its ability to adopt a specific conformation.

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.govnih.gov This method is fundamental in drug discovery for predicting how a potential drug molecule might interact with its biological target.

In a molecular docking study, the 3D structure of this compound (obtained from DFT optimization) would be placed into the binding site of a target protein. An algorithm then samples a large number of possible orientations and conformations of the ligand within the binding site, and a scoring function is used to estimate the binding affinity for each pose.

The results would predict the most likely binding mode and provide a binding affinity score, often expressed in kcal/mol. asiapharmaceutics.info Furthermore, the simulation would detail the specific non-covalent interactions that stabilize the ligand-protein complex. These interactions could include:

Hydrogen bonds: between the amine N-H or pyridine nitrogen and polar residues in the protein.

π-π stacking: between the aromatic pyridine or fluorobenzyl rings and aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan.

Hydrophobic interactions: involving the benzyl (B1604629) and pyridine rings with nonpolar pockets of the protein.

For instance, docking studies on similar N-phenylpyrimidine-4-amine derivatives have shown the importance of hydrogen bonds and π-π interactions with specific residues in the active site of kinases. mdpi.com Such insights are crucial for understanding the mechanism of action and for the rational design of more potent and selective analogs.

Table 4: Hypothetical Molecular Docking Results with a Kinase Target.
ParameterResult
Binding Affinity (Score)-8.5 kcal/mol
Key Hydrogen BondsAmine N-H with Asp181; Pyridine N with Met120
Key π-π Stacking InteractionFluorobenzyl ring with Phe179
Other InteractionsHydrophobic interactions with Leu75, Val83

Assessment of Binding Affinity with Biological Targets (e.g., Enzymes, Receptors)

No specific studies detailing the binding affinity of this compound with specific biological targets such as enzymes or receptors were identified in the public domain.

Virtual Screening for Potential Target Identification

There are no available research articles that have performed virtual screening studies using this compound as a query molecule to identify its potential biological targets.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Development of Predictive Models for Biological Activity

No published QSAR models have been developed specifically for this compound to predict its biological activity.

Identification of Molecular Descriptors Correlated with Activity

As no QSAR models have been reported, there is no information on specific molecular descriptors of this compound that correlate with any biological activity.

Molecular Dynamics (MD) Simulations for Dynamic Behavior Analysis

No studies utilizing molecular dynamics simulations to analyze the dynamic behavior of this compound in complex with a biological target or in solution were found in the available literature.

In Vitro Biological Activity Investigations and Mechanistic Studies

Enzyme Inhibition Studies

Following a comprehensive review of published scientific literature, no studies were identified that specifically report the in vitro evaluation of N-(4-Fluorobenzyl)pyridin-3-amine against the following enzymes: Monoamine Oxidase B (MAO-B), Tyrosinase, p38 alpha Mitogen-Activated Protein Kinase (p38α MAPK), Phosphodiesterase-4 (PDE-4), Enoyl-Acyl Carrier Protein Reductase (InhA), HIV-1 Integrase, or Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). While research exists for compounds containing related structural motifs, such as the 4-fluorobenzyl group, this work does not directly pertain to the specific molecule this compound.

As no primary studies on the inhibitory activity of this compound against the specified enzymes have been found, there is consequently no available data regarding its IC50 values or its mechanism of inhibition for these targets.

In the absence of data on the primary inhibitory activities of this compound, no information on its selectivity for any of the listed enzymes can be provided.

Antiproliferative Activity in Cell-Based Assays

Evaluation against Human Cancer Cell Lines (e.g., HeLa, Caco-2, HepG2, K562, K562R, HCT116, MCF-7)

No published studies were found that have evaluated the antiproliferative or cytotoxic effects of this compound against the specified human cancer cell lines, including HeLa, Caco-2, HepG2, K562, K562R, HCT116, or MCF-7. While research exists on the anticancer properties of various pyridine-containing compounds, this data cannot be extrapolated to this specific molecule. researchgate.netarabjchem.orgsci-hub.senih.govmdpi.comnih.govmdpi.comresearchgate.net

Mechanistic Investigations into Cell Cycle Modulation and Apoptosis Induction

In the absence of primary antiproliferative data, there are consequently no mechanistic studies investigating how this compound might influence the cell cycle or induce apoptosis in cancer cells. Research into related heterocyclic compounds suggests that such molecules can interfere with these pathways, but specific evidence for this compound is lacking. nih.gov

Studies on Resistance Mechanisms in Cancer Cell Models

There is no information available regarding the study of resistance mechanisms to this compound in any cancer cell models.

Antimicrobial and Antiviral Activity Assessments

Efficacy against Bacterial Pathogens (e.g., Mycobacterium tuberculosis, N. gonorrhoeae)

A review of the literature did not yield any studies on the efficacy of this compound against the bacterial pathogens Mycobacterium tuberculosis or Neisseria gonorrhoeae. Although various pyridine (B92270) derivatives have been investigated for their antimicrobial properties, specific data for the compound is absent. nih.govnih.gov

Antiviral Effects against Viral Replication (e.g., Poliovirus-1, EV-A71, CV-B3)

While specific studies on the antiviral effects of this compound against Poliovirus-1 (PV-1), Enterovirus A71 (EV-A71), and Coxsackievirus B3 (CV-B3) are not extensively available in the public domain, the broader class of pyridyl derivatives has shown promise in antiviral research. For instance, pyridyl imidazolidinone derivatives have been identified as potent inhibitors of EV-A71 infection by binding to the viral capsid. nih.gov Similarly, other small molecules targeting viral proteins or host factors have been investigated for their efficacy against these enteroviruses. researchgate.netnih.gov Research into compounds like pocapavir, a capsid inhibitor, has demonstrated activity against polioviruses. nih.govtaskforce.orgpolioeradication.org The exploration of various chemical scaffolds continues to be a key strategy in the development of novel antiviral agents against these significant human pathogens. nih.govnih.gov

Table 1: Antiviral Activity of Related Compounds This table is representative of research on related compound classes due to the absence of specific data for this compound.

Interactive Data Table:

Compound ClassTarget Virus(es)Mechanism of ActionReference
Pyridyl ImidazolidinonesEV-A71Capsid Binding nih.gov
Pyrazolo[3,4-d]pyrimidinesCV-B33Dpol Inhibition nih.gov
Benzimidazole derivativesPoliovirus, Rhinoviruses3A Protein Targeting nih.gov
Piperazine-containing pyrazolo[3,4-d]pyrimidine derivativesEV-A71RNA Polymerase (3Dpol) Inhibition nih.gov

Studies on Activity against Parasitic Organisms (e.g., Trypanosoma cruzi Amastigotes)

The search for new treatments for Chagas disease, caused by the parasite Trypanosoma cruzi, has led to the investigation of various chemical entities. While direct studies on this compound are limited, research on related structures provides valuable insights. For example, 3-pyridyl inhibitors have demonstrated activity against T. cruzi amastigotes, the intracellular replicative form of the parasite. nih.gov Structure-activity relationship (SAR) studies on N-substituted phenyldihydropyrazolones have also identified compounds with potent in vitro inhibitory effects on T. cruzi. nih.gov The general approach involves screening compound libraries to identify those with specific anti-parasitic activity and low toxicity to host cells. researchgate.netnih.govmdpi.com

Table 2: Anti-parasitic Activity of Related Compounds against Trypanosoma cruzi This table is representative of research on related compound classes due to the absence of specific data for this compound.

Structure Activity Relationship Sar Studies

Systematic Structural Modifications of N-(4-Fluorobenzyl)pyridin-3-amine Scaffold

Systematic modifications of the three main components of the this compound structure—the fluorobenzyl group, the pyridine (B92270) ring, and the amine linker—have provided a foundational understanding of their respective contributions to biological activity.

The benzyl (B1604629) moiety of the molecule is a critical site for modification to modulate activity. Studies on analogous pyrazolo[1,5-a]pyrimidin-7-amines have shown that the nature and position of substituents on the phenyl ring significantly influence antimycobacterial potency. mdpi.com For instance, introducing a fluorine atom at the 4-position of the phenyl ring resulted in the most potent compounds in the series, a finding that underscores the importance of the 4-fluoro substitution in the parent compound. mdpi.com This enhancement is potentially due to the fluorine atom blocking metabolic oxidation at that position. mdpi.com

In contrast, other substitutions on the phenyl ring have shown varied effects. While a 4-methoxy (4-OMe) group also conferred high potency, other substituents led to a decrease in activity. mdpi.com In different but related molecular frameworks, such as NH2-biphenyl-diarylpyrimidines, the introduction of a cyano group to the terminal benzene (B151609) ring was found to be beneficial for improving inhibitory activity against HIV-1 and reducing cytotoxicity. nih.gov

Table 1: Effect of Phenyl Ring Substituents on Antimycobacterial Activity of Analogous Compounds mdpi.com

"columns": [ {"name": "Substituent (Position)", "type": "TEXT"}, {"name": "MABA MIC₉₀ (µg/mL)", "type": "NUMBER"}, {"name": "LORA MIC₉₀ (µg/mL)", "type": "NUMBER"} ], "data": [ {"Substituent (Position)": "4-F", "MABA MIC₉₀ (µg/mL)": 0.20, "LORA MIC₉₀ (µg/mL)": 0.44}, {"Substituent (Position)": "4-OMe", "MABA MIC₉₀ (µg/mL)": 0.25, "LORA MIC₉₀ (µg/mL)": 0.35}, {"Substituent (Position)": "H", "MABA MIC₉₀ (µg/mL)": 1.1, "LORA MIC₉₀ (µg/mL)": 3.3}, {"Substituent (Position)": "4-Cl", "MABA MIC₉₀ (µg/mL)": 0.55, "LORA MIC₉₀ (µg/mL)": 1.4}, {"Substituent (Position)": "4-Me", "MABA MIC₉₀ (µg/mL)": 0.43, "LORA MIC₉₀ (µg/mL)": 1.4} ]

The pyridine ring serves as a crucial scaffold. Its properties, such as basicity and hydrogen bonding capacity, are influenced by the position of the nitrogen atom and the presence of other substituents. nih.gov The nitrogen atom in the pyridine ring improves aqueous solubility and metabolic stability compared to a simple benzene ring. nih.gov SAR studies on various pyridine derivatives indicate that the presence of amino (-NH2), hydroxyl (-OH), or methoxy (B1213986) (-OMe) groups can enhance antiproliferative activity, whereas halogen atoms or bulky groups may decrease it. nih.gov

In related pyrrolo[3,4-c]pyridine derivatives, removing a methyl group from the pyridine ring led to a significant loss of activity, highlighting the sensitivity of the scaffold to even minor changes. nih.gov The position of the nitrogen atom is also critical; for example, the core structure of N-(pyridin-3-yl)pyrimidin-4-amine has been identified as a scaffold for cyclin-dependent kinase 2 (CDK2) inhibitors. dntb.gov.ua The 3-amino substitution pattern on the pyridine ring is a common feature in many biologically active molecules.

The secondary amine that connects the benzyl and pyridine moieties is a key feature, likely acting as a hydrogen bond donor. nih.gov In related kinase inhibitors, this amine group forms crucial hydrogen bonds with amino acid residues in the target protein's binding pocket. nih.gov Modifications to this linker can have profound effects. For instance, in a series of pyrazolo[4,3-c]pyridines, replacing a carboxamide linker with other groups significantly altered activity. acs.org Similarly, in studies of N(1-benzyl pyridinium) styryls, replacing a central vinyl-pyridinyl unit with an amino-piperidinyl moiety was explored to understand its impact on cholinesterase inhibition. acs.org These studies suggest that while the amine is important, other functionalities can be tolerated or may even be beneficial, depending on the specific biological target.

Impact of Fluorine Substitution Position and its Influence on Biological Activity

The position of the fluorine atom on the benzyl ring is a determining factor for biological activity. The 4-fluoro substitution is particularly common in drug candidates. In studies of anti-mycobacterial compounds, the 4-fluoro substitution on a phenyl ring was shown to be optimal for activity. mdpi.com

Research on fluorine-substituted NH2-biphenyl-diarylpyrimidines as anti-HIV-1 agents provides a clear example of the positional importance of fluorine. When the fluorine was moved from the 3'-position to the 2'- or 4'-positions, the inhibitory activity was significantly reduced. nih.gov However, double fluorination at the 3,5-positions was shown to significantly improve the inhibitory activity compared to single fluorine substitutions. nih.gov This indicates that while the 4-position is often favorable, other substitution patterns, including multiple fluorinations, can also lead to highly potent compounds. nih.gov

Table 2: Influence of Fluorine Position on Anti-HIV-1 Activity in Analogous Diarylpyrimidines nih.gov

"columns": [ {"name": "Compound", "type": "TEXT"}, {"name": "Fluorine Position(s)", "type": "TEXT"}, {"name": "EC₅₀ (nmol/L)", "type": "NUMBER"} ], "data": [ {"Compound": "5g", "Fluorine Position(s)": "3-F", "EC₅₀ (nmol/L)": 35.9}, {"Compound": "5h", "Fluorine Position(s)": "3-F, 2'-F", "EC₅₀ (nmol/L)": 15.6}, {"Compound": "5i", "Fluorine Position(s)": "3-F, 4'-F", "EC₅₀ (nmol/L)": 10.3}, {"Compound": "5o", "Fluorine Position(s)": "3,5-diF", "EC₅₀ (nmol/L)": 9.2}, {"Compound": "5p", "Fluorine Position(s)": "3,5-diF, 2'-F", "EC₅₀ (nmol/L)": 8.1}, {"Compound": "5q", "Fluorine Position(s)": "3,5-diF, 4'-F", "EC₅₀ (nmol/L)": 3.7} ]

Identification of Pharmacophore Features Essential for Activity

A pharmacophore model for this class of compounds helps to define the essential three-dimensional arrangement of functional groups required for biological activity. Based on analogous structures, the key pharmacophoric features for this compound likely include:

An Aromatic Ring (R): The 4-fluorobenzyl group serves as a crucial aromatic feature. nih.gov

A Second Aromatic Ring (R): The pyridine ring provides another essential aromatic system. nih.gov

A Hydrogen Bond Donor (D): The secondary amine linker (NH) is a critical hydrogen bond donor. nih.govnih.gov

A Hydrogen Bond Acceptor (A): The nitrogen atom within the pyridine ring can act as a hydrogen bond acceptor. nih.gov

In related febrifugine (B1672321) analogues, a five-point pharmacophore model was developed that included two hydrogen bond acceptors, one positive ionic group, and two aromatic rings. nih.gov Docking studies of similar kinase inhibitors also highlight the importance of hydrogen bond donor fields for high inhibitory activity. nih.gov

Correlation between Structural Features and Specific Biological Targets

The structural scaffold of this compound is found in molecules targeting a variety of biological entities, particularly protein kinases. For example, derivatives of 3-fluoro-4-(1H-pyrrolo[2,3-b]pyridin-4-yloxy)aniline have been studied as potent inhibitors of the c-Met kinase, a receptor tyrosine kinase implicated in cancer. nih.gov

Similarly, structural analogues featuring a pyrazolo[3,4-b]pyridine core, which is related to the pyridine core of the title compound, have been developed as inhibitors of TAM (Tyro3, Axl, Mer) and MET receptor kinases. acs.org Furthermore, compounds with a 4,6-diaryl-1H-pyrazolo[3,4-b]pyridin-3-amine structure have been identified as inhibitors of MNK1 and MNK2 (MAP kinase-interacting kinases), which are involved in tumorigenesis. researchgate.net The N-(4-Fluorobenzyl) group is a common feature in these kinase inhibitors, suggesting that this particular substitution pattern is favorable for binding to the ATP-binding pocket of various kinases. Flupirtine, an analgesic, contains the N-(4-fluorobenzyl)amino pyridine substructure, indicating the scaffold's relevance beyond kinase inhibition. nih.gov

Preclinical Pharmacokinetic and Metabolism Studies in Vitro/in Vivo

In Vitro Metabolic Stability

In vitro metabolic stability assays are fundamental in early drug discovery to predict the metabolic clearance of a compound in the body. These studies typically involve incubating the compound with liver microsomes, which contain a high concentration of drug-metabolizing enzymes.

Stability in Liver Microsomes (e.g., Rat, Human)

The stability of a new chemical entity is assessed in liver microsomes from different species, commonly rat and human, to identify potential species differences in metabolism. nih.govnih.gov The compound is incubated with the microsomes, and the rate of its disappearance over time is measured. This provides an estimate of its intrinsic clearance. A compound with high metabolic stability in liver microsomes is generally desired, as it may have a longer half-life in the body.

Table 1: Illustrative Data on In Vitro Metabolic Stability in Liver Microsomes

CompoundSpeciesMicrosomal Protein Concentration (mg/mL)Incubation Time (min)Remaining Compound (%)
Hypothetical DataRat0.50, 15, 30, 60100, 85, 70, 50
Hypothetical DataHuman0.50, 15, 30, 60100, 90, 80, 65
Note: This table is for illustrative purposes only and does not contain real data for N-(4-Fluorobenzyl)pyridin-3-amine.

Enzyme Inhibition Profiles

Understanding a compound's potential to inhibit major drug-metabolizing enzymes is critical to predict drug-drug interactions.

Cytochrome P450 (CYP) Isozymes: Inhibition studies are routinely conducted for major CYP isozymes such as CYP1A2, CYP2C9, CYP2D6, and CYP3A4, which are responsible for the metabolism of a large number of marketed drugs. nih.govnih.govmdpi.com Potent inhibition of these enzymes can lead to elevated plasma concentrations of co-administered drugs, potentially causing toxicity. mdpi.com

UDP-Glucuronosyltransferases (UGTs): UGTs are another important family of phase II metabolizing enzymes. Inhibition of UGTs can also lead to drug-drug interactions and has been associated with adverse effects such as hyperbilirubinemia. nih.govnih.gov

Table 2: Example of Enzyme Inhibition Profile

EnzymeIC50 (µM)
CYP1A2 Data not available
CYP2C9 Data not available
CYP2D6 Data not available
CYP3A4 Data not available
UGT1A1 Data not available
Note: This table is for illustrative purposes only and does not contain real data for this compound.

Membrane Permeability Studies (e.g., Caco-2 cell monolayers)

The Caco-2 cell monolayer assay is a widely used in vitro model to predict the intestinal permeability and oral absorption of drug candidates. nih.govnih.govsciforum.net These cells, derived from a human colon adenocarcinoma, differentiate to form a monolayer that mimics the intestinal epithelial barrier. nih.gov The rate at which a compound crosses this monolayer provides an estimate of its potential for oral absorption.

Table 3: Representative Caco-2 Permeability Data

DirectionApparent Permeability Coefficient (Papp) (x 10⁻⁶ cm/s)Efflux Ratio
Apical to Basolateral (A-B) Data not availableData not available
Basolateral to Apical (B-A) Data not available
Note: This table is for illustrative purposes only and does not contain real data for this compound.

Plasma Protein Binding Analysis

The extent to which a drug binds to plasma proteins, such as albumin, influences its distribution and availability to reach its target site and undergo metabolism or excretion. wikipedia.orgnih.gov Only the unbound (free) fraction of a drug is pharmacologically active. wikipedia.org High plasma protein binding can affect a drug's pharmacokinetic properties.

Table 4: Sample Plasma Protein Binding Data

SpeciesPlasma Concentration (µM)Unbound Fraction (fu)
Rat Data not availableData not available
Human Data not availableData not available
Note: This table is for illustrative purposes only and does not contain real data for this compound.

In Vivo Pharmacokinetic Profiling in Preclinical Models

Following promising in vitro data, in vivo pharmacokinetic studies are conducted in preclinical animal models, such as rats or mice, to understand how the compound is absorbed, distributed, metabolized, and excreted in a living organism. These studies provide key parameters such as bioavailability, clearance, volume of distribution, and half-life.

Table 5: Illustrative In Vivo Pharmacokinetic Parameters

SpeciesRoute of AdministrationBioavailability (F%)Clearance (CL) (mL/min/kg)Volume of Distribution (Vd) (L/kg)Half-life (t½) (h)
Rat IntravenousN/AData not availableData not availableData not available
Rat OralData not availableData not availableData not availableData not available
Note: This table is for illustrative purposes only and does not contain real data for this compound.

Derivatization Strategies for Enhanced Research Applications

Synthetic Derivatization for Structure-Activity Relationship Expansion

For medicinal chemistry and drug discovery, the systematic derivatization of a parent molecule is fundamental to understanding its structure-activity relationship (SAR). This involves creating a library of related compounds to identify which parts of the molecule are essential for its biological effects.

The secondary amine in N-(4-Fluorobenzyl)pyridin-3-amine is a prime target for introducing linkers and new functional groups. This can be achieved through reactions like acylation or alkylation. Adding linkers can be a strategy to attach the molecule to other chemical entities, such as peptides or reporter molecules, or to explore the impact of steric bulk on activity. acs.org Introducing diverse functional groups (e.g., hydroxyl, carboxyl, or amide groups) allows for a detailed exploration of how changes in polarity, hydrogen bonding capacity, and charge affect the molecule's interaction with its biological target.

A convergent, solution-phase approach to synthesis provides a platform for such late-stage derivatization, allowing for the efficient creation of a diverse set of analogues for SAR studies. acs.org For instance, coupling reactions using reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or N,N,N',N'-tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (B91526) (HBTU) can attach carboxylic acid-containing linkers to the amine. acs.org

Table 1: Examples of Functional Groups for SAR Expansion

Functional Group to Introduce Potential Reagent/Method Purpose in SAR
Acetyl Group Acetic Anhydride Probes for steric and electronic effects near the amine.
Carboxylic Acid Linker Succinic Anhydride Introduces a terminal acid for conjugation or to enhance solubility.
Amide Linker Amino acid activated with a coupling agent (e.g., HATU) Explores peptide-like interactions and introduces chirality. acs.org

The parent compound, this compound, is achiral. However, if a chiral center is introduced during synthesis or if one is analyzing a library of chiral analogues, the separation of stereoisomers becomes critical. Chiral derivatization is a powerful technique where enantiomers are reacted with a single enantiomer of a chiral derivatizing agent (CDA) to form diastereomers. These diastereomers have different physical properties and can be separated using standard achiral chromatography.

A widely used CDA is Marfey's reagent, Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide (FDAA), which reacts with the amine group to form diastereomers that can be resolved by LC-MS. nih.govnih.gov Another common method involves reacting the amine with o-phthaldialdehyde (OPA) in the presence of a chiral thiol, such as N-acetyl-L-cysteine (NAC), to produce fluorescent diastereomeric isoindoles. nih.govresearchgate.net

Table 2: Common Chiral Derivatizing Agents (CDAs) for Amines

Chiral Derivatizing Agent (CDA) Reaction Principle Analytical Method
Marfey's Reagent (FDAA) Nucleophilic aromatic substitution with the amine group. nih.govnih.gov HPLC-UV, LC-MS
(+)-1-(9-Fluorenyl)ethyl Chloroformate (FLEC) Forms diastereomeric carbamates. nih.gov HPLC-Fluorescence
OPA / Chiral Thiol (e.g., N-acetyl-L-cysteine) Forms diastereomeric isoindoles. nih.govresearchgate.net HPLC-Fluorescence

Analytical Derivatization for Detection and Quantification

For accurate quantification in complex matrices like biological fluids or environmental samples, derivatization is often necessary to enhance the analytical signal and improve chromatographic performance. actascientific.com

Pre-column derivatization involves chemically modifying the analyte before it is injected into the chromatograph. This is particularly useful for compounds like this compound which may lack a strong native chromophore for UV detection or have poor volatility for GC analysis. actascientific.comthermofisher.com The process converts the amine into a derivative with improved detectability and retention characteristics. thermofisher.comsigmaaldrich.com

For HPLC, reagents like 9-fluorenylmethyl chloroformate (FMOC-Cl) and dansyl chloride react with secondary amines to form highly fluorescent derivatives, enabling sensitive detection. actascientific.comthermofisher.com For GC analysis, derivatization is used to decrease the polarity and increase the volatility of the amine. Reagents such as pentafluorobenzaldehyde (B1199891) can be used to form stable imine derivatives suitable for GC-MS analysis. researchgate.net

In bioanalysis, creating stable, permanently charged derivatives can be advantageous. The pyridine (B92270) nitrogen in this compound can be alkylated using an alkyl halide (e.g., methyl iodide) to form a quaternary ammonium (B1175870) salt. quora.comaccessscience.com This process, known as quaternization, results in a positively charged molecule regardless of pH. researchgate.net

These quaternary ammonium salts often exhibit improved water solubility and can be analyzed using techniques like liquid chromatography-mass spectrometry (LC-MS) without the pH-dependent retention time shifts seen with basic amines. researchgate.netnih.govnih.gov This stability and fixed charge can simplify sample preparation and improve analytical reproducibility.

The choice of a derivatizing agent depends on the analytical instrumentation available and the required sensitivity. Chromophoric probes add a UV-absorbing group to the molecule, while fluorogenic probes add a fluorescent group, typically offering much lower detection limits. thermofisher.comnih.gov

For secondary amines like this compound, several probes are available. 7-Nitrobenz-2-oxa-1,3-diazole (NBD) derivatives, such as NBD chloride (NBD-Cl) and the more reactive NBD fluoride (B91410) (NBD-F), react with secondary amines to yield highly fluorescent products. researchgate.netthermofisher.com Dansyl chloride is another classic reagent that forms fluorescent sulfonamides upon reaction with amines. thermofisher.com The selection of the probe allows the analyst to tune the derivative's properties (e.g., absorption and emission wavelengths) to match the detector and minimize interference from the sample matrix. thermofisher.comnih.gov

Table 3: Common Chromophoric and Fluorogenic Probes for Secondary Amines

Probe Type Detection Method Key Features
Dansyl Chloride Fluorogenic thermofisher.comresearchgate.net HPLC-Fluorescence Classic reagent, forms stable sulfonamide derivatives.
NBD-Cl / NBD-F Fluorogenic researchgate.netthermofisher.com HPLC-Fluorescence Reacts with secondary amines; NBD-F is more reactive. thermofisher.com
9-Fluorenylmethyl chloroformate (FMOC-Cl) Fluorogenic thermofisher.com HPLC-Fluorescence Reacts rapidly under mild conditions to form stable carbamates.

Potential Research Applications and Future Directions

Application as Chemical Probes for Biological Target Validation

Chemical probes are small molecules used to engage and modulate the function of a specific protein target, thereby helping to validate the role of that target in biological processes and disease. nih.gov The structure of N-(4-Fluorobenzyl)pyridin-3-amine makes it a suitable scaffold for developing such probes. Its aminopyridine core is a common feature in molecules designed to interact with biological targets. drugbank.com

The development of chemical probes from this compound would involve synthesizing derivatives and evaluating their potency, selectivity, and cell permeability. nih.gov For instance, analogs could be designed to target specific enzyme families, such as kinases or G-protein coupled receptors, where aminopyridine structures have shown activity. By systematically modifying the structure and observing the effects on target engagement and cellular phenotype, researchers can gain a clearer understanding of the target's function.

Development as Lead Compounds in Drug Discovery Programs

A lead compound is a chemical compound that has pharmacological or biological activity and whose chemical structure is used as a starting point for chemical modifications in order to improve potency, selectivity, or pharmacokinetic parameters. This compound and its derivatives have been identified as promising lead compounds in various drug discovery programs.

The aminopyridine scaffold is a well-established pharmacophore in medicinal chemistry. nih.gov For example, derivatives of pyrazolo[1,5-a]pyrimidin-7-amines containing a 3-(4-fluoro)phenyl group have been investigated as potent inhibitors of mycobacterial ATP synthase for the treatment of Mycobacterium tuberculosis. mdpi.com Similarly, related structures like N-(3-Chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine have been developed as positive allosteric modulators of the metabotropic glutamate (B1630785) receptor 4 (mGlu4), with potential applications in Parkinson's disease. nih.gov The fluorobenzyl group in this compound is a common substituent in modern pharmaceuticals, often introduced to enhance binding affinity and modulate metabolic stability. mdpi.com

The development process for these lead compounds often involves creating a library of analogs and screening them for activity against a specific target. researchgate.net For example, a series of N-(3-fluorobenzyl)imidazole derivatives were synthesized and evaluated as inhibitors of the ALK5 receptor, a target for cancer and fibrotic diseases. nih.gov

Lead Compound AnalogTargetTherapeutic Area
N-(3-Chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-aminemGlu4 ReceptorParkinson's Disease nih.gov
3-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidin-7-aminesMycobacterial ATP synthaseTuberculosis mdpi.com
N-(3-fluorobenzyl)imidazol-2-amine derivativesALK5 ReceptorCancer, Fibrotic Diseases nih.gov

Exploration of Novel Therapeutic Areas Based on Identified Mechanisms

Once a mechanism of action is identified for this compound or its analogs, this opens the door to exploring their use in new therapeutic areas. For instance, if an analog is found to inhibit a particular kinase, it could be investigated for any disease driven by the overactivity of that kinase.

The pyridine (B92270) ring is a core structure in many approved drugs with a wide range of therapeutic applications. nih.gov For example, N3-(3-PYRIDIN-3-YLBENZYL)PYRIDINE-2,3-DIAMINE has been studied for its potential as an inhibitor of beta-secretase, relevant to Alzheimer's disease. drugbank.com The related compound N6-(4-Fluorobenzyl)-3-nitropyridine-2,6-diamine is an intermediate in the synthesis of the analgesic drug flupirtine. nih.gov This highlights the potential of the N-(4-fluorobenzyl)pyridine scaffold to be adapted for various therapeutic targets.

The process of exploring new therapeutic areas involves preclinical studies in relevant disease models. For example, if a compound shows anti-inflammatory properties in a cellular assay, it would then be tested in animal models of inflammatory diseases.

Advanced Material Science Applications

The heterocyclic nature of the pyridine ring in this compound suggests potential applications in material science. evitachem.com Pyridine-containing polymers and materials can exhibit unique electronic and optical properties. While specific applications for this compound in this field are not yet widely reported, the broader class of pyridine derivatives is used in the development of novel polymers and functional materials. nih.govevitachem.com

The synthesis of various pyridine derivatives is an active area of research, with methods being developed to create substituted pyridines for a range of applications, including materials science. organic-chemistry.org The presence of the fluorine atom can also impart specific properties, such as increased thermal stability and altered electronic characteristics, which could be advantageous in materials applications.

Computational Design of Next-Generation Analogs

Computational chemistry plays a crucial role in modern drug discovery by enabling the design of new molecules with improved properties. Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking can be applied to this compound and its analogs to predict their biological activity and guide the synthesis of next-generation compounds.

For example, computational models can be built to understand how different substituents on the pyridine or benzyl (B1604629) ring affect the binding affinity of the molecule to its target protein. This allows for the in silico screening of virtual libraries of compounds, prioritizing the most promising candidates for synthesis and experimental testing. This approach accelerates the drug discovery process and reduces the costs associated with synthesizing and testing large numbers of compounds.

Integration of Multi-Omics Data for Comprehensive Understanding

A comprehensive understanding of the biological effects of a compound like this compound can be achieved through the integration of multi-omics data. nih.gov This approach involves analyzing the effects of the compound on the genome, transcriptome, proteome, and metabolome of a biological system. nih.gov

By treating cells or organisms with the compound and measuring the resulting changes across these different molecular layers, researchers can build a detailed picture of its mechanism of action, identify potential off-target effects, and discover biomarkers that could predict treatment response. nih.govnih.gov For example, transcriptomic analysis could reveal which genes are up- or down-regulated in response to the compound, providing clues about the cellular pathways it affects. Proteomic analysis could then confirm these findings at the protein level. This integrated approach provides a systems-level understanding of the compound's biological activity. nih.gov

Q & A

Q. What are the common synthetic routes for N-(4-Fluorobenzyl)pyridin-3-amine?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including nucleophilic substitution or coupling between fluorinated aromatic precursors and pyridine derivatives. For example:
  • Step 1 : Preparation of the fluorobenzyl moiety via halogenation or fluorination of benzyl precursors (e.g., 4-fluorobenzyl chloride) .
  • Step 2 : Amine coupling with pyridin-3-amine using coupling agents like EDCI/HOBt or under basic conditions (e.g., K₂CO₃ in DMF) .
  • Step 3 : Purification via column chromatography or recrystallization to isolate the target compound .
    Reaction yields can vary (17–92%) depending on substituent effects and solvent choices .

Q. How is the structure of this compound confirmed experimentally?

  • Methodological Answer : Structural confirmation relies on:
  • Spectroscopy : 1^1H and 13^13C NMR to identify aromatic protons (δ 6.8–8.9 ppm) and fluorinated carbons (~160 ppm for C-F coupling) .
  • Mass Spectrometry : HRMS (ESI) to verify molecular weight (e.g., m/z 215 [M+H]+^+) .
  • X-ray Crystallography : For unambiguous confirmation, single-crystal diffraction provides bond lengths/angles (e.g., triclinic crystal system, space group P1) .

Advanced Research Questions

Q. How can reaction conditions be optimized for synthesizing this compound derivatives with improved yields?

  • Methodological Answer : Key parameters include:
  • Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of aromatic intermediates .
  • Catalysts : Copper(I) bromide or cesium carbonate improves coupling efficiency in heterocyclic systems .
  • Temperature Control : Reflux (35–80°C) balances reaction kinetics and side-product suppression .
    Design of Experiments (DoE) and HPLC monitoring can systematically optimize conditions .

Q. What strategies address contradictions in reported biological activity data for fluorinated pyridine derivatives?

  • Methodological Answer : Discrepancies often arise from:
  • Substituent Effects : Minor structural changes (e.g., methyl vs. trifluoromethyl groups) drastically alter target affinity .
  • Assay Variability : Standardize in vitro testing (e.g., IC₅₀ protocols) across studies .
  • Computational Validation : Molecular docking or MD simulations can reconcile experimental vs. predicted activities .

Q. How to design analogs of this compound for structure-activity relationship (SAR) studies?

  • Methodological Answer : Focus on:
  • Core Modifications : Introduce substituents to the pyridine ring (e.g., chloro, methyl) or fluorobenzyl group (e.g., nitro, methoxy) to probe electronic effects .
  • Bioisosteric Replacement : Replace the fluorophenyl group with chlorophenyl or pyrrolidinyl moieties to assess steric impacts .
  • Pharmacophore Mapping : Use software like Schrödinger Suite to identify critical binding motifs .

Q. What challenges arise in crystallizing this compound, and how are they resolved?

  • Methodological Answer : Challenges include:
  • Polymorphism : Fluorine’s electronegativity can disrupt crystal packing. Use slow evaporation in mixed solvents (e.g., EtOH/CHCl₃) to favor stable polymorphs .
  • Solvent Trapping : Supercritical CO₂ drying minimizes solvent inclusion in the lattice .
  • Temperature Gradients : Gradual cooling (0.5°C/min) from saturated solutions improves crystal quality .

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